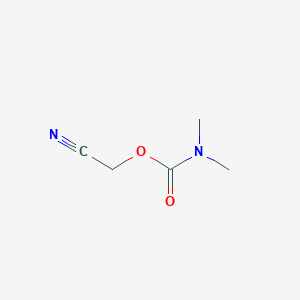
cyanomethyl N,N-dimethylcarbamate
Description
Cyanomethyl N,N-dimethylcarbamate (CAS: 153648-59-0) is a carbamate derivative characterized by a cyanomethyl group (-CH2CN) esterified to the carbamate functional group (O-C(=O)-N(CH3)2). It is structurally distinct due to the presence of both a nitrile and a dimethylamino moiety, which may influence its reactivity and biological activity. Synonyms include Carbamic acid, dimethyl-, cyanomethyl ester (9CI) .
Propriétés
Numéro CAS |
153648-59-0 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
cyanomethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7(2)5(8)9-4-3-6/h4H2,1-2H3 |
Clé InChI |
DNGSJAVLBDTSLA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC#N |
SMILES canonique |
CN(C)C(=O)OCC#N |
Synonymes |
Carbamic acid, dimethyl-, cyanomethyl ester (9CI) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Ethyl N,N-Dimethylcarbamate
- Structure: Ethyl group (-CH2CH3) replaces the cyanomethyl substituent.
- Biological Activity : Ethyl N,N-dimethylcarbamate lacks teratogenicity in Syrian hamsters, unlike ethyl carbamate (urethan), which induces growth retardation and malformations . This highlights the critical role of substituents in modulating biological effects.
Cyclohexyl-N,N-Dimethylcarbamate
- Structure: Cyclohexyl group replaces the cyanomethyl substituent.
- Conformational Behavior : Exhibits solvent-dependent conformational equilibrium. In CCl4, the equatorial conformation dominates due to 1,3-diaxial steric hindrance. In polar solvents like CD3CN, solvation reduces axial interactions, increasing axial conformer populations .
- Synthesis: Prepared via established carbamate-forming reactions, such as coupling cyclohexanol with N,N-dimethylcarbamoyl chloride .
Diethyl [(N,N-Dimethylamino)cyanomethyl]phosphonate
- Structure: Phosphonate analog with a diethyl phosphoryl group and cyanomethyl-dimethylamino substituent.
- Synthesis: Synthesized from diethyl phosphite and (N,N-dimethylamino)(methoxy)cyanomethane under phase transfer catalysis or butyllithium conditions .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


